N,N-dibutyl-3-methylbut-2-en-1-amine
Description
Properties
CAS No. |
17734-30-4 |
|---|---|
Molecular Formula |
C13H27N |
Molecular Weight |
197.36 g/mol |
IUPAC Name |
N,N-dibutyl-3-methylbut-2-en-1-amine |
InChI |
InChI=1S/C13H27N/c1-5-7-10-14(11-8-6-2)12-9-13(3)4/h9H,5-8,10-12H2,1-4H3 |
InChI Key |
UZJBVZMMRWOWFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC=C(C)C |
Origin of Product |
United States |
Structural Context: N,n Dibutyl 3 Methylbut 2 En 1 Amine Within Tertiary Allylic Amines
N,N-dibutyl-3-methylbut-2-en-1-amine is classified as a tertiary allylic amine. This classification is based on two key structural features: the nature of the amine group and the point of its attachment to the carbon skeleton.
Tertiary Amine: The nitrogen atom in this compound is bonded to three carbon atoms. byjus.com Two of these are the initial carbons of two separate butyl chains (-CH₂CH₂CH₂CH₃), and the third is part of the 3-methylbut-2-en-1-yl group. Amines are classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen. byjus.com The tertiary nature of this amine means it lacks N-H bonds, which influences its physical properties and reactivity. For instance, it cannot act as a hydrogen bond donor, and its lone pair of electrons on the nitrogen is sterically shielded by the three bulky alkyl groups.
Allylic Group: The amine functionality is attached to a carbon atom that is adjacent to a carbon-carbon double bond (a C=C-C-N linkage). This specific arrangement is known as an allylic system. The allylic position is notable for its unique reactivity, including its susceptibility to substitution and C-H functionalization reactions, often mediated by transition metal catalysts. nih.gov
The combination of these features in this compound results in a molecule with a nucleophilic and basic nitrogen center whose reactivity is modulated by steric hindrance, and an allylic fragment that provides a handle for various synthetic transformations.
| Property | Value (Predicted) |
| Molecular Formula | C₁₃H₂₇N |
| Molecular Weight | 197.36 g/mol |
| Class | Tertiary Allylic Amine |
| Key Functional Groups | Tertiary Amine, Alkene |
Significance of Investigating N,n Dibutyl 3 Methylbut 2 En 1 Amine for Fundamental Organic Chemistry
The investigation of N,N-dibutyl-3-methylbut-2-en-1-amine and related tertiary allylic amines holds considerable significance for advancing fundamental organic chemistry. Their importance stems primarily from their prevalence in bioactive molecules and the inherent challenges associated with their synthesis.
Tertiary allylic amines are a common structural motif in a vast number of pharmaceuticals and agrochemicals. nih.govnih.govresearchgate.net However, their direct and efficient synthesis remains a major challenge. nih.gov The primary difficulty arises from the dual nature of secondary amines (the precursors to tertiary amines), which are both nucleophilic and basic. In many transition-metal-catalyzed reactions, the basic lone pair of the amine can bind strongly to the electrophilic metal center, thereby inhibiting or completely shutting down the catalytic cycle. nih.govnih.gov
This synthetic hurdle has spurred significant research into new catalytic methods. The development of strategies to synthesize complex tertiary allylic amines, such as this compound, directly from simple olefins and secondary amines is a key area of modern synthetic chemistry. nih.gov Such research addresses fundamental questions in catalysis, including:
How to achieve selective C-H bond activation in the presence of a reactive amine.
How to control regioselectivity (linear vs. branched products) and stereoselectivity (E vs. Z isomers) in allylic functionalization.
How to design catalysts that are tolerant of basic functional groups.
Therefore, this compound serves as an ideal model substrate for developing and testing new synthetic methodologies that can overcome these long-standing challenges in organic synthesis.
Computational and Theoretical Investigations of N,n Dibutyl 3 Methylbut 2 En 1 Amine
Prediction of Spectroscopic Properties
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of N,N-dibutyl-3-methylbut-2-en-1-amine with a high degree of accuracy. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the magnetic shielding tensors for each nucleus. nih.gov These shielding tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
The accuracy of the predicted chemical shifts can be further improved by using more advanced computational models, including machine learning algorithms trained on large datasets of experimental and calculated NMR data. arxiv.orguni-bonn.de Comparing the computationally predicted NMR spectrum with an experimentally obtained spectrum is a robust method for structural verification.
Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1' (N-CH₂) | 52.1 | 51.8 |
| C2' (N-CH₂-CH₂) | 29.5 | 29.3 |
| C3' (N-CH₂-CH₂-CH₂) | 20.8 | 20.6 |
| C4' (CH₃) | 14.2 | 14.0 |
| C1 (N-CH₂) | 58.9 | 58.5 |
| C2 (=CH) | 122.5 | 122.1 |
| C3 (=C(CH₃)₂) | 136.8 | 136.5 |
| C4 (C(CH₃)₂) | 25.9 | 25.7 |
| C5 (C(CH₃)₂) | 18.0 | 17.8 |
Note: This table presents hypothetical data to illustrate the expected good agreement between predicted and experimental values.
Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum and the scattered peaks in a Raman spectrum. rsc.orgcardiff.ac.uk After performing a geometry optimization, a frequency calculation is typically carried out at the same level of theory. This involves calculating the second derivatives of the energy with respect to the atomic positions to determine the force constants of the bonds.
The calculated vibrational frequencies can be used to generate a theoretical IR and Raman spectrum. ksu.edu.sauni-siegen.de These spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations, such as C-H stretches, C=C stretches, and C-N stretches. For this compound, characteristic peaks would be expected for the vinyl C-H stretches (around 3000-3100 cm⁻¹) and the C=C stretch (around 1650-1680 cm⁻¹). spectroscopyonline.com
Reaction Mechanism Modeling and Energetics
Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, the structures of transition states, and the activation energies.
For instance, the nucleophilic character of the nitrogen atom and the reactivity of the allylic double bond can be investigated. Computational studies can model reactions such as nucleophilic substitution at the allylic carbon. spcmc.ac.inyoutube.comwikipedia.org In such a reaction, a nucleophile could attack the terminal carbon of the double bond (an Sₙ2' reaction) or the carbon adjacent to the nitrogen (an Sₙ2 reaction). spcmc.ac.in
By calculating the energies of the reactants, transition states, and products, the reaction energetics can be determined. This provides quantitative information about the feasibility of a reaction (thermodynamics) and its rate (kinetics). For example, modeling the protonation of the amine would provide its theoretical pKa value, a fundamental measure of its basicity.
Transition State Characterization for Elementary Steps
No studies detailing the computational characterization of transition states for elementary reactions involving this compound have been found. Such research would typically involve quantum mechanical calculations to identify the geometry, energy, and vibrational frequencies of transition state structures for reactions such as isomerizations, additions, or eliminations involving this amine.
Thermodynamic and Kinetic Parameter Determination
There is no available data from computational studies on the thermodynamic and kinetic parameters for this compound. This would include key values such as activation energies (Ea), reaction heats (ΔH), Gibbs free energies of activation (ΔG‡), and rate constants (k) for its potential reactions.
Quantitative Structure-Reactivity Relationship (QSRR) Studies for this compound
No QSRR studies have been published for this compound. These studies would involve the statistical correlation of the molecule's structural or physicochemical properties with its chemical reactivity, and no such investigations appear to have been conducted or reported.
No Publicly Available Research Found for this compound
Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is no specific research published on the chemical compound This compound . Consequently, an article detailing its emerging applications and future research frontiers as outlined cannot be generated at this time.
The investigation sought to uncover information regarding the compound's potential as a versatile synthetic intermediate for complex polycyclic structures and bioactive molecule scaffolds. Additionally, the search extended to its contributions to advanced materials science, including its incorporation into polymeric networks and the development of functional supramolecular assemblies. Lastly, an effort was made to find any fundamental chemical insights into this specific molecule.
Despite these efforts, the search did not yield any studies, papers, or data pertaining to this compound. The scientific community has not, to date, published research that would allow for a detailed discussion of its properties or potential applications in the requested areas.
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Therefore, until research on this compound is conducted and published, a detailed article on its applications and research frontiers remains unfeasible.
Emerging Applications and Future Research Frontiers for N,n Dibutyl 3 Methylbut 2 En 1 Amine
Fundamental Chemical Insights
Understanding Non-Covalent Interactions within Amine-Alkene Systems
A deep understanding of the non-covalent interactions involving N,N-dibutyl-3-methylbut-2-en-1-amine is crucial for predicting its behavior in various chemical environments, from solvent effects to its role in supramolecular chemistry. Research into simpler amine-alkene systems, such as N-allylmethylamine, has provided a foundational knowledge of the types of interactions that can be anticipated.
Studies on the N-allylmethylamine-water complex have revealed the presence of two primary types of intermolecular hydrogen bonds that stabilize the system. researchgate.netrsc.orgscispace.com The dominant interaction is a classic N…H–O hydrogen bond, where the nitrogen atom of the amine acts as a hydrogen bond acceptor from a water molecule. researchgate.netrsc.org A secondary, weaker C–H…O hydrogen bond has also been identified, where a C-H bond adjacent to the amine or within the alkene structure acts as a hydrogen bond donor to the oxygen of water. researchgate.netrsc.org
Future research should focus on computational and spectroscopic studies to elucidate the specific non-covalent interactions of this compound with different solvents and other molecules. Understanding these interactions is key to controlling its reactivity and designing new applications.
Table 1: Key Non-Covalent Interactions in Amine-Alkene Systems
| Interaction Type | Donor | Acceptor | Significance in this compound |
| Hydrogen Bond | O-H (e.g., in water) | N (amine) | Primary interaction influencing solubility and reactivity in protic solvents. Sterically hindered by butyl groups. |
| Hydrogen Bond | C-H (alkyl/alkenyl) | O (e.g., in water) | Secondary interactions contributing to the overall conformational stability and solvation sphere. |
| van der Waals Forces | Alkyl/Alkenyl chains | Other molecules | Significant due to the large nonpolar surface area of the butyl and methylbutenyl groups, influencing miscibility and self-assembly. |
Stereo- and Regioselectivity in Reactions Involving the Compound
The presence of an allylic double bond in this compound makes it a valuable substrate for a range of stereoselective and regioselective reactions. While specific studies on this compound are not yet prevalent, the extensive research on the reactions of other allylic amines provides a strong indication of its potential synthetic utility. nih.govacs.orgrsc.org
Stereoselectivity:
Reactions that create new stereocenters are of paramount importance in modern organic synthesis. For allylic amines, several catalytic asymmetric reactions have been developed. For instance, palladium-catalyzed allylic amine rearrangements have been shown to proceed with high enantioretention, allowing for the synthesis of enantioenriched products. nih.gov Similarly, iridium-catalyzed asymmetric allylic amination reactions have been developed, offering routes to chiral amines. acs.orgresearchgate.net
In the context of this compound, the bulky nature of the dibutylamino group would likely play a significant role in directing the stereochemical outcome of such reactions. The steric hindrance could either enhance or hinder the selectivity depending on the catalyst and reaction conditions. Future research should explore the application of established and novel chiral catalysts to control the stereoselectivity of reactions involving the double bond of this compound.
Regioselectivity:
Regioselectivity, the control of which constitutional isomer is formed, is another critical aspect of the reactivity of allylic amines. masterorganicchemistry.com For example, in reactions such as hydroamination or the addition of nucleophiles to the double bond, the position of attack (at the α or γ carbon of the allylic system) can often be controlled by the choice of catalyst and reagents.
Nickel-catalyzed multicomponent coupling reactions of alkenes, aldehydes, and amides have emerged as a powerful tool for the synthesis of complex allylic amines. rsc.org The regioselectivity of these reactions is often dictated by the electronic and steric properties of the substrates and the catalyst. For this compound, the substitution pattern of the alkene (a trisubstituted double bond) and the steric bulk of the amine will be key factors in determining the regiochemical outcome of addition reactions. Investigating the regioselectivity of various addition reactions to the double bond of this compound will be a fruitful area for future research.
Table 2: Potential Stereo- and Regioselective Reactions of this compound
| Reaction Type | Catalyst | Potential Outcome | Key Controlling Factors |
| Asymmetric Hydrogenation | Chiral Rh or Ir complex | Enantioselective reduction of the C=C bond | Ligand structure, substrate stereochemistry |
| Palladium-Catalyzed Allylic Alkylation | Pd(0) with chiral ligands | Formation of a new C-C bond with stereocontrol | Nature of the nucleophile, ligand design |
| Hydroformylation | Rh or Co complex | Regioselective addition of H and CHO | Ligand-to-metal ratio, reaction temperature and pressure |
| Epoxidation | Peroxy acids or metal-based catalysts | Diastereoselective formation of an epoxide | Directing effect of the amine group, steric hindrance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
